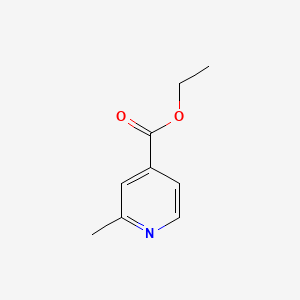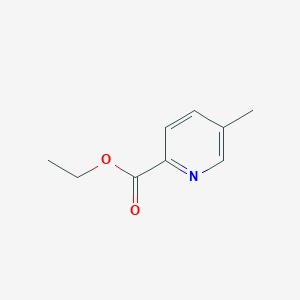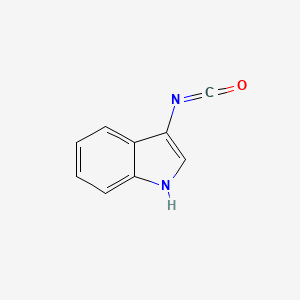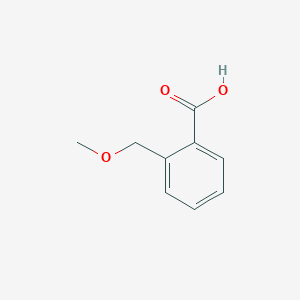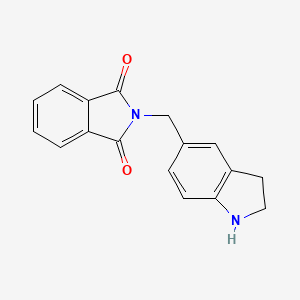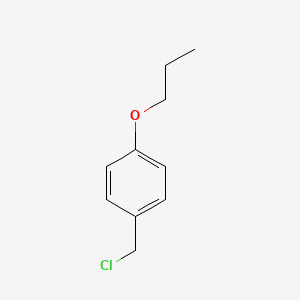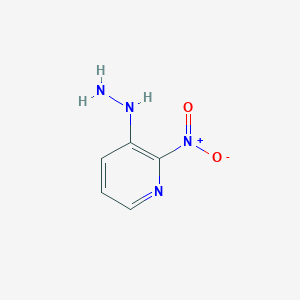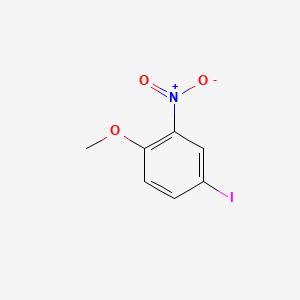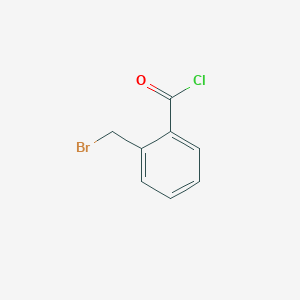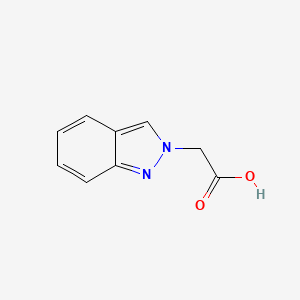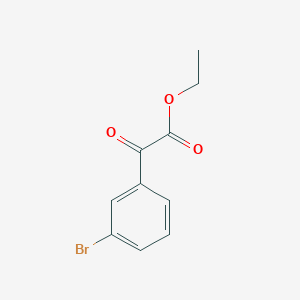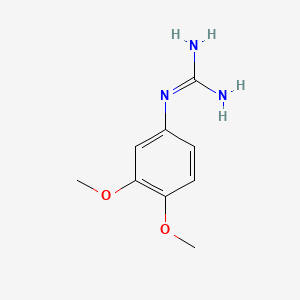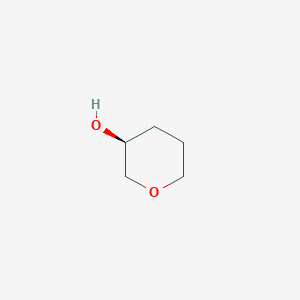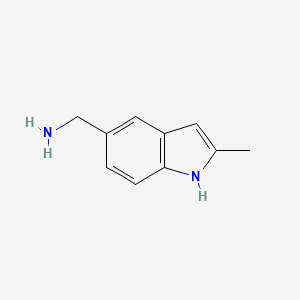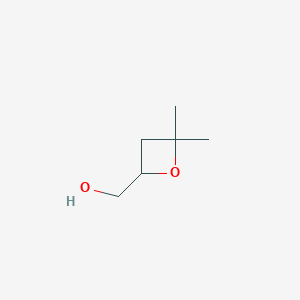
(4,4-Dimethyloxetan-2-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dimethyloxetan-2-YL)methanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, substituted with two methyl groups at the 4-position and a hydroxymethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyloxetan-2-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 2-methyl-1-(oxiran-2-yl)propan-2-ol under acidic conditions . The reaction is carried out by treating the precursor with a strong acid, such as sulfuric acid, at elevated temperatures to promote the formation of the oxetane ring.
Another synthetic route involves the use of 4,4-dimethyl-2-hydroxymethyloxetane as a starting material. This compound can be prepared by the reaction of 2-methyl-2-propen-1-ol with formaldehyde in the presence of a base, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions
(4,4-Dimethyloxetan-2-YL)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxetane ring can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4,4-Dimethyloxetan-2-YL)methanol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (4,4-Dimethyloxetan-2-YL)methanol involves its interaction with specific molecular targets and pathways . The oxetane ring can undergo ring-opening reactions, which can be exploited in synthetic chemistry to introduce functional groups at specific positions. Additionally, the compound’s hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their structure and function.
相似化合物的比较
(4,4-Dimethyloxetan-2-YL)methanol can be compared with other oxetane derivatives and cyclic ethers .
-
Similar Compounds
- 2-Oxetanemethanol
- 4,4-Dimethyl-2-hydroxymethyloxetane
- 2-Methyl-2-propen-1-ol
-
Uniqueness
- The presence of two methyl groups at the 4-position of the oxetane ring imparts unique steric and electronic properties to this compound, distinguishing it from other oxetane derivatives.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
(4,4-dimethyloxetan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDONQJJPVGPKQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(O1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40484284 |
Source


|
| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61266-55-5 |
Source


|
| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
